2,2-Difluoropentan-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

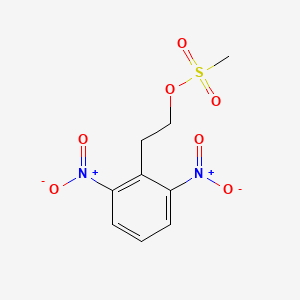

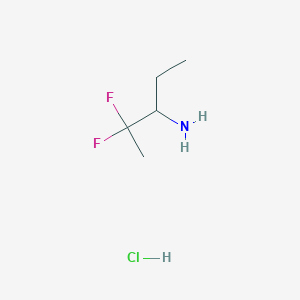

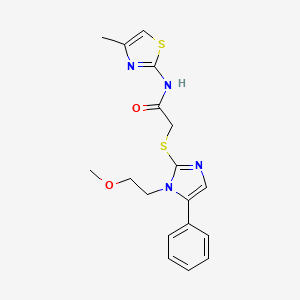

2,2-Difluoropentan-3-amine hydrochloride is a chemical compound with the CAS Number: 2402838-76-8 . It has a molecular weight of 159.61 . The IUPAC name for this compound is 2,2-difluoropentan-3-amine hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2,2-Difluoropentan-3-amine hydrochloride is1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2,2-Difluoropentan-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.61 .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Chemistry

- Chiral Amines Synthesis : Enantiopure amines, including structures related to 2,2-Difluoropentan-3-amine, are synthesized for resolving agents in stereochemistry. These compounds exhibit unique solubility patterns and are used in novel methods for enantiomer resolution. Their circular dichroism spectra are of significant interest (Szabó et al., 2006).

Fluorine Chemistry in Drug Design

- Fluorine's Role in Pharmaceuticals : The trifluoromethyl group, closely related to difluoromethyl structures, is crucial in pharmaceutical design due to its electron-attracting capacity. This property impacts molecular interactions, increasing the molecule's pharmaceutical applicability (Cho et al., 2010).

Bioisostere Applications in Medicinal Chemistry

- Difluoromethyl as a Bioisostere : The difluoromethyl group acts as a lipophilic hydrogen bond donor and can be a bioisostere for hydroxyl, thiol, or amine groups. This property is pivotal in drug design, influencing druglike properties, hydrogen bonding, and lipophilicity (Zafrani et al., 2017).

Material Science and Industrial Applications

- Photocatalytic Hydrodefluorination : Difluorinated compounds are used in materials science for facile access to partially fluorinated aromatics, essential in various industries (Senaweera et al., 2014).

Environmental Science

- PFAS Removal with Amine-Functionalized Sorbents : Amines, including structures similar to 2,2-Difluoropentan-3-amine, are used in amine-functionalized sorbents for effective removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, crucial for environmental cleanup (Ateia et al., 2019).

Analytical Chemistry

- Fluorescence Probes Development : Compounds structurally related to 2,2-Difluoropentan-3-amine are used in synthesizing fluorescence probes. These probes can selectively detect reactive oxygen species, aiding in various biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Difluoropentan-3-amine Hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 2,2-Difluoropentan-3-amine Hydrochloride’s action are currently under investigation. As more research is conducted, these effects will be better understood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoropentan-3-amine Hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

Propiedades

IUPAC Name |

2,2-difluoropentan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZWPIWZAJLCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2592379.png)

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2592384.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592385.png)

![(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide](/img/structure/B2592387.png)

![4-[(4H-1,2,4-triazol-3-ylthio)methyl]benzoic acid](/img/structure/B2592390.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)

![2-Chloro-N-[[(2R,3S)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]propanamide](/img/structure/B2592397.png)